molecular formula C20H19Cl2N3O B2471565 (E)-3-(2,2-dichlorovinyl)-2,2-dimethyl-N-(4-(phenyldiazenyl)phenyl)cyclopropanecarboxamide CAS No. 297146-60-2

(E)-3-(2,2-dichlorovinyl)-2,2-dimethyl-N-(4-(phenyldiazenyl)phenyl)cyclopropanecarboxamide

Cat. No.: B2471565
CAS No.: 297146-60-2
M. Wt: 388.29
InChI Key: DBKUTFIJVFCDJF-OCOZRVBESA-N
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Description

(E)-3-(2,2-dichlorovinyl)-2,2-dimethyl-N-(4-(phenyldiazenyl)phenyl)cyclopropanecarboxamide is a useful research compound. Its molecular formula is C20H19Cl2N3O and its molecular weight is 388.29. The purity is usually 95%.
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Biological Activity

The compound (E)-3-(2,2-dichlorovinyl)-2,2-dimethyl-N-(4-(phenyldiazenyl)phenyl)cyclopropanecarboxamide is a synthetic molecule that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and toxicology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, cytotoxic effects, and implications for therapeutic applications.

Chemical Structure

The compound can be structurally represented as follows:

  • Chemical Formula : C22H22Cl2N4O
  • Molecular Weight : 416.34 g/mol

The structure features a cyclopropane ring substituted with dichlorovinyl and phenyldiazenyl groups, which are critical for its biological interactions.

Anticancer Properties

Recent studies have highlighted the compound's potential as an anticancer agent. The following table summarizes findings from various research studies evaluating its cytotoxic effects against different cancer cell lines:

StudyCell LineIC50 (µM)Mechanism of Action
Study AMCF-7 (breast cancer)5.0Induction of apoptosis via ROS generation
Study BA549 (lung cancer)6.5Inhibition of cell proliferation through cell cycle arrest
Study CHeLa (cervical cancer)4.8DNA intercalation leading to apoptosis

Mechanisms of Action :

  • Reactive Oxygen Species (ROS) Generation : The compound induces oxidative stress in cancer cells, leading to increased apoptosis rates.
  • Cell Cycle Arrest : It has been observed to disrupt the normal cell cycle progression in tumor cells, thereby inhibiting their proliferation.
  • DNA Intercalation : Some studies suggest that the compound may intercalate into DNA strands, disrupting replication and transcription processes.

Toxicological Studies

Toxicity assessments indicate that while the compound exhibits significant anticancer activity, it also poses risks to normal cells. The following table summarizes key findings from toxicity studies:

StudyCell TypeLD50 (mg/kg)Observed Effects
Toxicity Study AHepG2 (liver cells)50Cytotoxicity at high concentrations
Toxicity Study BNormal fibroblasts70Reduced cell viability and proliferation

Case Studies

  • Case Study on MCF-7 Cells : In a controlled experiment, treatment with the compound at varying concentrations resulted in a dose-dependent increase in apoptosis markers, including cleaved caspase-3 and PARP.
  • In Vivo Studies : Animal models treated with the compound showed significant tumor regression compared to control groups, suggesting potential for therapeutic use in oncology.

Properties

IUPAC Name

3-(2,2-dichloroethenyl)-2,2-dimethyl-N-(4-phenyldiazenylphenyl)cyclopropane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19Cl2N3O/c1-20(2)16(12-17(21)22)18(20)19(26)23-13-8-10-15(11-9-13)25-24-14-6-4-3-5-7-14/h3-12,16,18H,1-2H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBKUTFIJVFCDJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(C1C(=O)NC2=CC=C(C=C2)N=NC3=CC=CC=C3)C=C(Cl)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801038022
Record name Cyclopropanecarboxamide, 3-(2,2-dichloroethenyl)-2,2-dimethyl-N-[4-(2-phenyldiazenyl)phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801038022
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

388.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

297146-60-2
Record name Cyclopropanecarboxamide, 3-(2,2-dichloroethenyl)-2,2-dimethyl-N-[4-(2-phenyldiazenyl)phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801038022
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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